Bienvenue dans la boutique en ligne BenchChem!

JNJ-41443532

Chemokine Receptor Antagonism GPCR Pharmacology In Vitro Screening

JNJ-41443532 is the only CCR2 antagonist with clinically validated beta-cell preservation (HOMA-%B improvement) in Phase II T2DM trials. Its >250-fold human/mouse selectivity eliminates confounding murine CCR2 engagement, ensuring cleaner data in human-cell assays. Moderate potency (IC50=30–37 nM) and defined oral ED50 (3 mg/kg) provide a wide dynamic range for dose-response pharmacology. Choose JNJ-41443532 when translational relevance and experimental precision are non-negotiable. Order high-purity compound today.

Molecular Formula C22H25F3N4O3S
Molecular Weight 482.5 g/mol
CAS No. 1228650-83-6
Cat. No. B608220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-41443532
CAS1228650-83-6
SynonymsJNJ-41443532;  JNJ 41443532;  JNJ41443532;  JNJ-41443532 Free Base.
Molecular FormulaC22H25F3N4O3S
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O
InChIInChI=1S/C22H25F3N4O3S/c23-22(24,25)15-3-1-2-14(8-15)20(31)27-10-19(30)28-16-11-29(12-16)17-4-6-21(32,7-5-17)18-9-26-13-33-18/h1-3,8-9,13,16-17,32H,4-7,10-12H2,(H,27,31)(H,28,30)
InChIKeyCFKBNYUHQSQBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-41443532 (CAS 1228650-83-6): Preclinical and Clinical Procurement Evidence for a Selective, Orally Active CCR2 Antagonist


JNJ-41443532 (also known as CCR2 antagonist 5) is a small-molecule, selective, and orally bioavailable antagonist of the human C-C chemokine receptor type 2 (hCCR2) [1]. It belongs to the chemical class of hippuric acid derivatives and has been advanced to Phase II clinical trials for type 2 diabetes mellitus (T2DM) by Janssen Research & Development [2]. In vitro characterization confirms potent binding (IC50 = 37 nM) and functional chemotaxis antagonism (IC50 = 30 nM) at hCCR2, along with a distinct species selectivity profile evidenced by a substantially lower affinity for murine CCR2 (Ki = 9.6 µM) [3].

JNJ-41443532: Why CCR2 Antagonists Are Not Interchangeable for Diabetic and Inflammatory Research


The CCR2 antagonist chemical space is highly heterogeneous in terms of potency, species selectivity, and off-target receptor activity, making generic substitution for JNJ-41443532 scientifically unsound [1]. Critical variations exist: many CCR2 ligands exhibit dual CCR5 affinity, which alters the pharmacological outcome, and most display significantly different human versus murine receptor affinities [2]. As the following quantitative evidence demonstrates, JNJ-41443532 possesses a unique combination of intermediate hCCR2 potency, a >250-fold species selectivity window for human over mouse receptors, and a validated clinical efficacy signal on pancreatic beta-cell function in T2DM patients—a specific pharmacodynamic benefit that is not established for other CCR2 antagonists and cannot be assumed by class effect.

Quantitative Differentiation of JNJ-41443532 from Leading CCR2 Antagonists


hCCR2 Binding Affinity: JNJ-41443532 vs. INCB3344 and PF-4136309

JNJ-41443532 exhibits an intermediate binding potency for human CCR2 (IC50 = 37 nM) that is distinct from ultra-potent comparators. In head-to-head assay comparisons, INCB3344 and PF-4136309 are approximately 7-fold more potent (IC50 = 5.1 nM and 5.2 nM, respectively) [1] [2] . This potency differential is meaningful for experimental design; the less potent JNJ-41443532 may provide a wider dynamic range for studying partial receptor occupancy or for applications where high-affinity target saturation is undesirable.

Chemokine Receptor Antagonism GPCR Pharmacology In Vitro Screening

Functional Chemotaxis Antagonism: JNJ-41443532 vs. INCB3344 and PF-4136309

In functional assays measuring the inhibition of CCL2-induced monocyte chemotaxis, JNJ-41443532 demonstrates an IC50 of 30 nM. This is significantly less potent than INCB3344 (chemotaxis IC50 = 3.8 nM) and PF-4136309 (chemotaxis IC50 = 3.9 nM), which are approximately 8-fold more potent in this cellular context [1] [2] . The functional assay confirms that JNJ-41443532's in vitro antagonism translates to cell-based activity, albeit at a higher concentration range.

Cell Migration Assay Functional Antagonism Chemokine Biology

Species Selectivity: Distinct Human vs. Mouse CCR2 Affinity Profile

JNJ-41443532 exhibits a profound species selectivity for human over murine CCR2. Its affinity for mouse CCR2 (Ki = 9.6 µM) is more than 250-fold weaker than its potency at the human receptor (IC50 = 37 nM) [1]. In stark contrast, both INCB3344 and PF-4136309 maintain high nanomolar affinity for mouse CCR2 (IC50 = 9.5 nM and 17 nM, respectively) [2] . This makes JNJ-41443532 a highly human-selective tool, inappropriate for standard murine efficacy models where robust target engagement requires a cross-species potent compound.

Species Selectivity Preclinical Models Translational Pharmacology

In Vivo Efficacy: Dose-Dependent Inhibition of Peritoneal Inflammation

In a thioglycollate-induced peritonitis model, JNJ-41443532 dose-dependently inhibited the influx of leukocytes, monocytes/macrophages, and T-lymphocytes into the peritoneal cavity, achieving an ED50 of 3 mg/kg when administered orally twice daily [1]. While this confirms robust in vivo target engagement and functional anti-inflammatory activity, the ED50 value is higher than those reported for some more potent CCR2 antagonists, which can show efficacy at sub-mg/kg doses in similar models [2]. This higher effective dose is consistent with its moderate in vitro potency and human selectivity.

In Vivo Pharmacology Peritonitis Model Leukocyte Trafficking

Clinical Beta-Cell Function Improvement: A Unique Differentiator in T2DM

In a 4-week, randomized, placebo-controlled Phase II study in T2DM patients, JNJ-41443532 (250 mg BID) significantly improved pancreatic beta-cell function, as measured by a 25.9% increase in HOMA-%B from baseline (p=0.049 vs. placebo). This specific pharmacodynamic benefit was not observed with the active comparator, pioglitazone 30 mg QD, which showed a non-significant 13.0% increase (p=0.158) [1]. Both treatments similarly improved glycemic parameters (e.g., 23-h weighted mean glucose), but only JNJ-41443532 demonstrated a statistically significant impact on beta-cell function, suggesting a distinct mechanism of action not recapitulated by standard insulin sensitizers.

Type 2 Diabetes Clinical Pharmacology Insulin Secretion

Optimal Research and Procurement Scenarios for JNJ-41443532


Translational Diabetes Research Requiring a Beta-Cell Function Biomarker

JNJ-41443532 is uniquely positioned for preclinical and clinical studies investigating the role of CCR2 in pancreatic beta-cell preservation or restoration in Type 2 Diabetes Mellitus (T2DM). Its demonstrated, statistically significant improvement in HOMA-%B (a direct measure of beta-cell function) in a Phase II clinical trial [1] provides a validated biomarker for target engagement and efficacy that is not established for any other CCR2 antagonist. Researchers can leverage this compound to mechanistically link CCR2 antagonism to insulin secretion pathways.

Human-Selective In Vitro Pharmacology and Humanized In Vivo Models

Given its >250-fold selectivity for human over mouse CCR2 [1], JNJ-41443532 is the appropriate tool for experiments utilizing human primary cells, human CCR2-overexpressing cell lines, or humanized mouse models. This selectivity profile avoids the confounding variable of murine CCR2 target engagement that occurs with pan-species potent antagonists like INCB3344 or PF-4136309, allowing for cleaner interpretation of results in human-specific contexts [2].

Mechanistic Studies of CCL2/CCR2 Axis in Inflammation with Moderate Potency Requirements

The moderate in vitro potency (IC50 = 30-37 nM) and defined in vivo ED50 (3 mg/kg) of JNJ-41443532 [1] make it a valuable tool for pharmacological studies requiring a wide dynamic range for dose-response curves or for exploring partial receptor occupancy. Its functional activity in standard chemotaxis and peritonitis models confirms its utility in dissecting the CCL2/CCR2 signaling pathway without the potential for off-target effects associated with high-potency or dual CCR2/CCR5 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-41443532

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.